molecular formula C11H12N2O2 B3169998 N-(4-Methoxybenzyl)oxazol-2-amine CAS No. 939755-48-3

N-(4-Methoxybenzyl)oxazol-2-amine

Cat. No. B3169998
CAS RN: 939755-48-3
M. Wt: 204.22 g/mol
InChI Key: SMCURNLNODWKQR-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzyl)oxazol-2-amine” is a chemical compound . It has been identified in the laboratory and is used for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of oxazole derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles, like “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Safety and Hazards

“N-(4-Methoxybenzyl)oxazol-2-amine” is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

There is an urgent need to develop novel anthelmintic compounds . “N-(4-Methoxybenzyl)oxazol-2-amine” and related compounds could potentially be developed further for this purpose. The bioavailability, pharmacokinetics, and absorption of these compounds should be studied further to provide information for their future efficacy improvement .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCURNLNODWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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